![molecular formula C15H21ClN2O3S B2835278 N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide CAS No. 1396757-33-7](/img/structure/B2835278.png)
N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide
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Description
N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide, also known as CB-DMB-OX or N-[(2-chlorobenzyl)(2-hydroxy-2-methyl-4-(methylthio)butyl)amino]oxamide, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research.
Scientific Research Applications
Photoinitiator in Polymer Synthesis
- Application : This compound can serve as a radical photoinitiator (PI) in UV-curable resins. When exposed to UV radiation, it initiates crosslinking reactions in polymers, leading to the formation of durable coatings. Specifically, it has been used in the development of UV-curable resins for exterior coating applications .
Polyacrylamide-Grafted Chitosan Nanoparticles
- Application : Researchers have utilized this compound as a photo-initiator to synthesize polyacrylamide-grafted chitosan nanoparticles. The copolymerization of acrylamide and chitosan nanoparticles results in functional nanoparticles with potential applications in drug delivery, wound healing, and tissue engineering .
Hydrophobic Polyurethane Sponge
- Application : By employing thiol–ene click reactions, scientists have created hydrophobic polyurethane sponges using this compound as a photo-initiator. These sponges find use in various applications, including oil spill cleanup, water purification, and absorbent materials .
Potential Anticancer Properties
- Application : Although not extensively studied, the compound’s structural features suggest that it could be explored for potential anticancer properties. Researchers might investigate its effects on cancer cell lines and tumor growth inhibition .
Photodynamic Therapy (PDT)
- Application : Given its photochemical properties, this compound could be evaluated for use in photodynamic therapy (PDT). PDT involves the activation of photosensitizers by light to selectively destroy cancer cells. Further research is needed to assess its efficacy in PDT .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-15(21,7-8-22-2)10-18-14(20)13(19)17-9-11-5-3-4-6-12(11)16/h3-6,21H,7-10H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMWNIQBYVJXPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NCC1=CC=CC=C1Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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